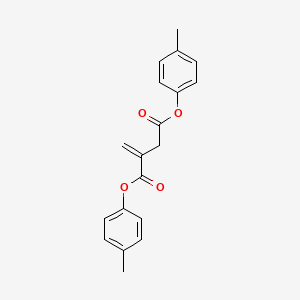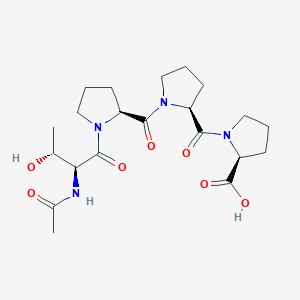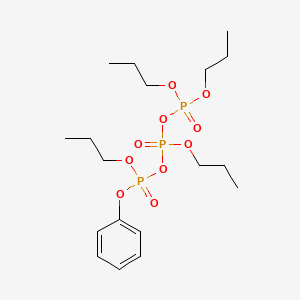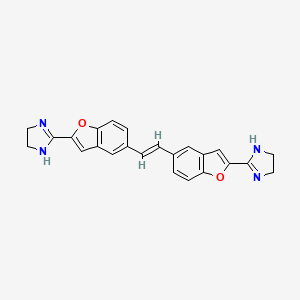
5,5'-Bis(2-imidazolin-2-yl)-2,2'-vinylenedi-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features two imidazolinyl groups attached to a vinylenedi-1-benzofuran backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran typically involves multiple steps, starting with the preparation of the imidazolinyl groups and their subsequent attachment to the benzofuran backbone. Common synthetic routes include:
Formation of Imidazolinyl Groups: This step often involves the reaction of appropriate precursors under controlled conditions to form the imidazolinyl groups.
Attachment to Benzofuran Backbone: The imidazolinyl groups are then attached to the benzofuran backbone through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazolinyl groups or the benzofuran backbone.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolinyl derivatives, while substitution reactions can introduce new functional groups to the benzofuran backbone.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran involves its interaction with specific molecular targets and pathways. The imidazolinyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzofuran backbone may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis(2-imidazolin-2-yl)-2,2’-(E)-vinylenbis(benzo[b]thiophen-dihydrochlorid): This compound features a similar structure but with a thiophen ring instead of a benzofuran ring.
4-methyl-2,6-bis(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)phenol: Another related compound with imidazolinyl groups attached to a different aromatic backbone.
Uniqueness
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is unique due to its specific combination of imidazolinyl groups and benzofuran backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73819-37-1 |
|---|---|
Molekularformel |
C24H20N4O2 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-[5-[(E)-2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-5-yl]ethenyl]-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C24H20N4O2/c1(15-3-5-19-17(11-15)13-21(29-19)23-25-7-8-26-23)2-16-4-6-20-18(12-16)14-22(30-20)24-27-9-10-28-24/h1-6,11-14H,7-10H2,(H,25,26)(H,27,28)/b2-1+ |
InChI-Schlüssel |
VRBSVJRJTGBLEB-OWOJBTEDSA-N |
Isomerische SMILES |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)/C=C/C4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
Kanonische SMILES |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)C=CC4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
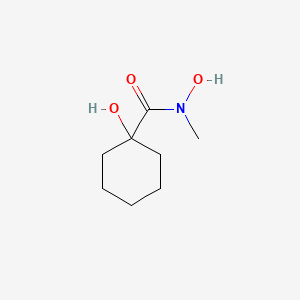
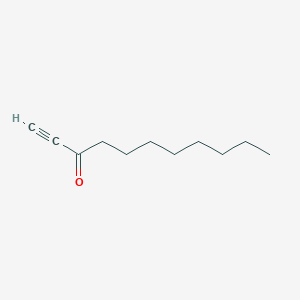
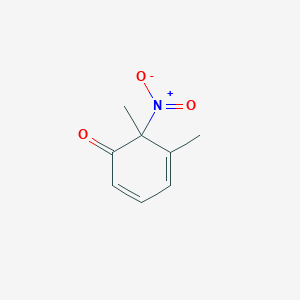
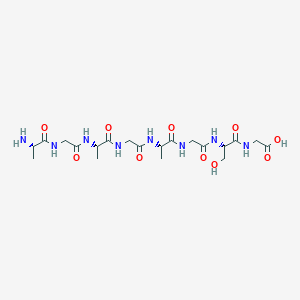
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)

